molecular formula C15H11NO3S B4693369 (Z)-3-benzyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione

(Z)-3-benzyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione

Cat. No.: B4693369
M. Wt: 285.3 g/mol
InChI Key: IBPJBGKBHKKTNI-LCYFTJDESA-N
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Description

(Z)-3-benzyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine-2,4-dione class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzyl and furan groups in the molecule suggests it may have unique chemical properties and potential biological activities.

Properties

IUPAC Name

(5Z)-3-benzyl-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14-13(9-12-7-4-8-19-12)20-15(18)16(14)10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPJBGKBHKKTNI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-benzyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione typically involves the condensation of a thiazolidine-2,4-dione derivative with a benzyl and furan-containing aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction conditions may vary, but it generally requires heating under reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-benzyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the thiazolidine ring can be reduced to form saturated thiazolidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-benzyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazolidine-2,4-dione moiety is known to impart various biological activities.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Compounds with similar structures have been studied for their anti-inflammatory, antidiabetic, and anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-benzyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione would depend on its specific biological activity. Generally, compounds with a thiazolidine-2,4-dione core can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The benzyl and furan groups may enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds known for their antidiabetic properties.

    Benzylidene derivatives: Compounds with a benzylidene group that exhibit various biological activities.

    Furan derivatives: Compounds containing a furan ring, known for their diverse chemical and biological properties.

Uniqueness

(Z)-3-benzyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione is unique due to the combination of the thiazolidine-2,4-dione core with benzyl and furan groups. This unique structure may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-3-benzyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione
Reactant of Route 2
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